

# An In-depth Technical Guide to the Structure and Stereochemistry of D-Phenylalaninol

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a critical building block in synthetic organic chemistry and holds significant importance in the pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and stereochemical analysis, and explores its biological role as a monoamine releasing agent.

#### **Core Structure and Physicochemical Properties**

D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its chemical and biological identity.

#### Structural and Chemical Identifiers

The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the table below.



Property	Value
IUPAC Name	(2R)-2-amino-3-phenylpropan-1-ol[1]
Synonyms	(R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phe-ol[2][3]
CAS Number	5267-64-1[2]
Molecular Formula	C9H13NO[2]
Molecular Weight	151.21 g/mol [1]
InChI Key	STVVMTBJNDTZBF-SECBINFHSA-N[1]
SMILES	C1=CC=C(C=C1)CINVALID-LINKN[1]

#### **Physicochemical Data**

The key physicochemical properties of D-Phenylalaninol are presented in the following table for easy reference.

Property	Value
Appearance	White crystalline powder[2]
Melting Point	90-96 °C[2]
Optical Rotation	$[\alpha]D^{27} = +22 \pm 2^{\circ} \text{ (c=1.2 in 1N HCl)[2]}$
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol[4][5]
Storage Conditions	Store at 0-8°C[2]

#### Stereochemistry and Its Significance

The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center (C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-



Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential interactions with chiral biological macromolecules such as receptors and enzymes, resulting in varied physiological effects.

# D-Phenylalaninol (R-isomer) D\_img (2R)-2-amino-3-phenylpropan-1-ol Mirror Plane L-Phenylalaninol (S-isomer) L\_img (2S)-2-amino-3-phenylpropan-1-ol

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Figure 1: Stereochemical relationship between D- and L-Phenylalaninol.

# Experimental Protocols Synthesis of D-Phenylalaninol via Reduction of D-Phenylalanine



A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the carboxylic acid functionality of D-phenylalanine.

#### Materials:

- D-Phenylalanine
- Lithium borohydride (LiBH<sub>4</sub>)
- Trimethylsilyl chloride (TMSCI)
- Tetrahydrofuran (THF), freshly distilled
- Methanol (MeOH)
- 2.5 M aqueous Sodium Hydroxide (NaOH)
- Chloroform
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- · Flame-dried reaction flask with a magnetic stirrer
- Ice/water bath
- · Nitrogen atmosphere setup

#### Procedure:

- To a cold (0°C) solution of LiBH<sub>4</sub> (2.0 equivalents) in freshly distilled THF, add TMSCI (4.0 equivalents) under a nitrogen atmosphere.
- Remove the ice bath and stir the mixture at room temperature for 15 minutes.
- Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).
- Remove the ice bath and stir the reaction mixture overnight at room temperature.



- Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed by 2.5 M aqueous NaOH.
- Evaporate the solvent in vacuo.
- Extract the residue with chloroform (5 times).
- Combine the organic extracts, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate in vacuo to yield D-Phenylalaninol as a white crystalline solid.

### Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral column (e.g., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)
- HPLC grade methanol, glacial acetic acid, and triethylamine
- D-Phenylalaninol sample

Mobile Phase Preparation:

- Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid and 0.05% triethylamine.
- Degas the mobile phase before use.

#### Sample Preparation:

- Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 μm syringe filter before injection.



#### **Chromatographic Conditions:**

· Column: Teicoplanin-based chiral stationary phase

• Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine

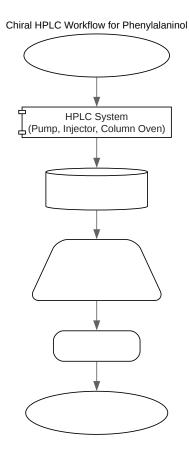
• Flow Rate: 1.0 mL/min

• Column Temperature: 25°C

• Detection: UV at 210 nm

• Injection Volume: 10 μL

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination of enantiomeric excess.





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Figure 2: Workflow for the chiral separation of Phenylalaninol enantiomers.

## Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of D-Phenylalaninol can be confirmed by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The following are typical chemical shifts observed in CDCl<sub>3</sub>:

Atom	¹H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Aromatic-H	7.20-7.35 (m, 5H)	138.5 (Ar-C)
CH(NH <sub>2</sub> )	3.35 (m, 1H)	129.3 (Ar-CH)
CH <sub>2</sub> OH	3.45-3.65 (m, 2H)	128.6 (Ar-CH)
CH <sub>2</sub> Ph	2.55-2.75 (m, 2H)	126.3 (Ar-CH)
NH <sub>2</sub> & OH	2.0-3.0 (br s, 3H)	66.5 (CH <sub>2</sub> OH)
54.5 (CHNH <sub>2</sub> )		
40.8 (CH <sub>2</sub> Ph)	_	

Note: Chemical shifts can vary depending on the solvent and concentration.

#### **Biological Activity and Signaling**

D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a preference for inducing the release of norepinephrine (NE) over dopamine (DA).

**Monoamine Release Data** 

Neurotransmitter	EC <sub>50</sub> for Release (nM)
Norepinephrine	106
Dopamine	1,355
Serotonin	>10,000



Data obtained from studies on rat brain synaptosomes.[6]

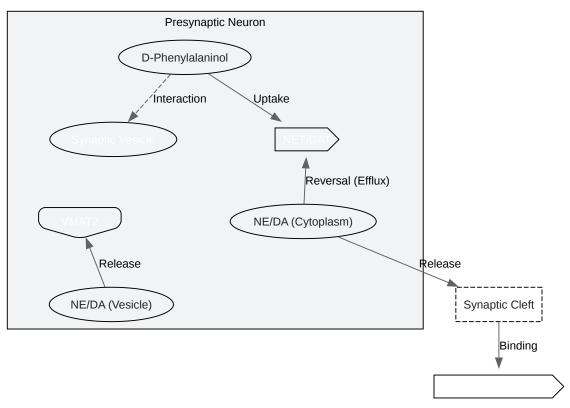
#### **Mechanism of Action**

As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the following mechanism:

- Uptake into Presynaptic Neuron: D-Phenylalaninol enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).
- Interaction with VMAT2: Inside the neuron, it interacts with vesicular monoamine transporter 2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.
- Transporter Reversal: D-Phenylalaninol can also induce the reversal of the plasma membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced neurotransmission.





Mechanism of D-Phenylalaninol as a Monoamine Releasing Agent

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Figure 3: Proposed mechanism of D-Phenylalaninol-induced monoamine release.

#### **Applications in Drug Development**

D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals. [2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

#### **Conclusion**

D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and drug development. Its well-defined structure and stereochemistry, coupled with its biological activity as a monoamine releasing agent, make it a versatile tool in the creation of new



chemical entities with therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in a research and development setting.

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